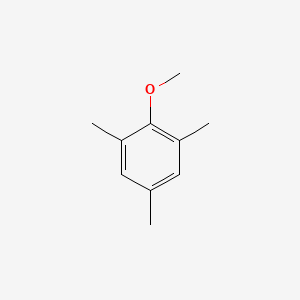2,4,6-Trimethylanisole
CAS No.: 4028-66-4
Cat. No.: VC3696400
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4028-66-4 |
|---|---|
| Molecular Formula | C10H14O |
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | 2-methoxy-1,3,5-trimethylbenzene |
| Standard InChI | InChI=1S/C10H14O/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6H,1-4H3 |
| Standard InChI Key | NNVKEOMPDSKFGZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)OC)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)OC)C |
Introduction
Chemical Identity and Structure
2,4,6-Trimethylanisole is an aromatic ether characterized by a benzene ring substituted with three methyl groups at positions 1, 3, and 5, along with a methoxy group at position 2. This structural arrangement creates a molecule with distinct chemical and physical properties that make it valuable for various applications.
Nomenclature and Identifiers
The compound is known by several names in chemical literature, reflecting its structure and relationships to other compounds:
| Parameter | Value |
|---|---|
| IUPAC Name | 2-Methoxy-1,3,5-trimethylbenzene |
| CAS Registry Number | 4028-66-4 |
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol |
| Common Synonyms | 1,3,5-Trimethyl-2-methoxybenzene, Methoxymesitylene, Methyl mesityl ether, Mesitylene methyl ether, Methyl 2,4,6-trimethylphenyl ether |
The structural foundation of 2,4,6-Trimethylanisole features a mesitylene (1,3,5-trimethylbenzene) core with a methoxy group, creating a molecule with specific steric and electronic properties that influence its reactivity in chemical reactions .
Physical and Chemical Properties
2,4,6-Trimethylanisole possesses physical and chemical characteristics that determine its behavior in various environments and applications. Understanding these properties is essential for researchers and industry professionals working with this compound.
Basic Physical Properties
The physical state and properties of 2,4,6-Trimethylanisole at standard conditions are as follows:
| Property | Value |
|---|---|
| Physical State (20°C) | Liquid |
| Color | Colorless |
| LogP | 3.682 (estimated) |
The compound's LogP value of 3.682 indicates it has significant lipophilicity, suggesting strong affinity for organic solvents and limited water solubility . This property makes it particularly useful in organic synthesis applications where solvent compatibility is important.
Chemical Properties and Reactivity
As an aromatic ether, 2,4,6-Trimethylanisole exhibits chemical behaviors characteristic of this class of compounds. The methoxy group attached to the aromatic ring can participate in various reactions, including nucleophilic and electrophilic substitutions. The presence of three methyl groups on the ring provides steric hindrance that affects the reactivity patterns, particularly at adjacent positions.
Synthesis Methods
Multiple synthetic pathways exist for producing 2,4,6-Trimethylanisole, each with specific advantages depending on the scale of production and available starting materials.
Laboratory Synthesis Methods
One common approach to synthesizing 2,4,6-Trimethylanisole involves the methylation of 2,4,6-trimethylphenol using methylating agents. This reaction pathway typically employs dimethyl sulfate or methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is generally conducted under reflux conditions to ensure complete methylation of the phenolic hydroxyl group.
The general reaction can be represented as:
2,4,6-Trimethylphenol + CH₃I → 2,4,6-Trimethylanisole + HI
This approach provides a straightforward synthesis path with relatively mild conditions, making it suitable for laboratory-scale production.
Industrial Production Methods
In industrial settings, 2,4,6-Trimethylanisole production often employs different methodologies optimized for larger scales. One industrial approach involves a two-step process:
-
Methylation of benzene to produce mesitylene (1,3,5-trimethylbenzene)
-
Subsequent methoxylation of mesitylene to yield 2,4,6-Trimethylanisole
This process typically uses methanol as the methoxylating agent in the presence of catalysts such as sulfuric acid or aluminum chloride. The reaction conditions involve elevated temperatures and pressures to achieve optimal yields and conversion rates.
Applications and Uses
2,4,6-Trimethylanisole serves various functions across different industries, leveraging its unique structural and chemical properties.
Chemical Intermediate
The compound functions as a valuable intermediate in organic synthesis pathways. Its aromatic structure with sterically positioned methyl groups and a reactive methoxy functionality makes it useful for building more complex molecular structures. The presence of the methoxy group provides a reactive site for further functionalization, while the methyl groups can influence reaction selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume